molecular formula C6H10O6 B12318756 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid

Cat. No.: B12318756
M. Wt: 178.14 g/mol
InChI Key: ZUDZWKJBYZAGBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid typically involves the esterification of tartaric acid derivatives. One common method includes the reaction of ethyl alcohol with tartaric acid under acidic conditions to form the ethyl ester . The reaction is usually carried out at room temperature with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is unique due to the presence of both ethoxy and dihydroxy groups, which confer distinct chemical propertiesFor instance, the ethoxy group enhances its solubility in organic solvents, while the dihydroxy groups increase its reactivity in oxidation and reduction reactions .

Properties

IUPAC Name

4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZWKJBYZAGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871789
Record name 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-89-9
Record name Ethyl hydrogen [R-(R*,R*)]-tartrate
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